N-(5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE
Description
The compound N-(5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE is a structurally complex molecule featuring:
- A 4-oxo-imidazolidinone core with a sulfanylidene (C=S) group at position 2.
- A phenyl substituent at position 3 and a benzamide group at position 1.
- A (4-methoxyphenyl)carbamoylmethyl side chain at position 5.
The presence of electron-withdrawing (C=O, C=S) and electron-donating (methoxy) groups likely influences its physicochemical properties, such as solubility and reactivity.
Properties
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-33-20-14-12-18(13-15-20)26-22(30)16-21-24(32)28(19-10-6-3-7-11-19)25(34)29(21)27-23(31)17-8-4-2-5-9-17/h2-15,21H,16H2,1H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZGIDNIIMJZPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenyl isocyanate with a suitable amine to form the carbamoyl intermediate. This intermediate is then reacted with a phenyl-substituted imidazolidinone under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which can enhance reaction rates and yields. This method has been shown to be effective in producing similar compounds with high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
N-(5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Target Compound vs. 1,2,4-Triazole Derivatives ()
Compounds [7–9] in are 1,2,4-triazole-3-thiones with aryl sulfonyl and difluorophenyl substituents. Key differences include:
- Tautomerism: Triazoles [7–9] exist in equilibrium between thione and thiol tautomers, confirmed by the absence of S–H IR bands (~2500–2600 cm⁻¹) and presence of C=S stretches (1247–1255 cm⁻¹) . In contrast, the target’s sulfanylidene group (C=S) is fixed, as imidazolidinones lack tautomeric flexibility.
- Spectral Data : The target’s IR spectrum would exhibit a C=O stretch (~1670 cm⁻¹) from the 4-oxo group, absent in triazoles due to ring conjugation .
Target Compound vs. Thiazolidinone Derivatives ()
The compound in (N-((5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)-4-METHYLBENZAMIDE ) shares:
- A 4-oxo-thiazolidinone core with a thioxo (C=S) group.
- A benzamide substituent.
Differences : - The thiazolidinone ring has a five-membered structure with sulfur at position 1, whereas the target’s imidazolidinone contains nitrogen at positions 1 and 3.
- Fluorophenyl and pyrazole substituents in may enhance lipophilicity compared to the target’s methoxyphenyl group .
Substituent Effects
Benzamide Groups
Methoxyphenyl and Sulfur-Containing Groups
- Compound : Features a sulfonyl carbamate group, which may confer greater metabolic stability compared to the target’s sulfanylidene .
Physicochemical and Spectral Comparisons
Biological Activity
N-(5-{[(4-Methoxyphenyl)carbamoyl]methyl}-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl)benzamide is a complex organic compound with potential therapeutic applications. Its structure suggests a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The compound's molecular formula is . The structure features a phenyl ring, a methoxy group, and a sulfanylidene imidazolidine core, which are critical for its biological interactions.
1. Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the phenoxy-N-arylacetamide scaffold have shown effectiveness against various bacterial strains . The presence of the methoxy group may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
2. Anti-inflammatory Properties
Compounds similar to this compound have been reported to exhibit anti-inflammatory effects. Studies suggest that these compounds inhibit pro-inflammatory cytokines and enzymes, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
3. Anticancer Activity
The anticancer potential of this compound is supported by studies showing that related structures can induce apoptosis in cancer cells. The imidazolidine ring may play a role in interacting with cellular targets involved in cancer progression . Specific case studies have demonstrated that similar compounds can inhibit tumor growth in vitro and in vivo models.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various phenoxy-N-arylacetamide derivatives, revealing that those with methoxy substitutions exhibited enhanced activity against Gram-positive bacteria .
- Anti-inflammatory Mechanisms : In vitro assays showed that compounds analogous to the target molecule reduced the production of nitric oxide and prostaglandin E2 in macrophages, indicating a robust anti-inflammatory mechanism .
- Anticancer Potential : In a recent study, synthesized derivatives were tested against several cancer cell lines, demonstrating significant cytotoxicity and the ability to inhibit cell proliferation through apoptosis induction .
Data Tables
Q & A
Q. What are the standard synthetic protocols for this compound, and what analytical techniques ensure purity?
The synthesis involves multi-step reactions, starting with the formation of the imidazolidinone core, followed by carbamoylation and sulfanylation. Key steps include:
- Step 1 : Cyclocondensation of phenyl isothiocyanate with a β-ketoamide precursor under reflux in ethanol (70–80°C, 6–8 hours) .
- Step 2 : Introduction of the 4-methoxyphenyl carbamoyl group via nucleophilic substitution in dimethylformamide (DMF) at 0–5°C to minimize side reactions .
- Step 3 : Final benzamide coupling using EDC/HOBt as coupling agents in dichloromethane (room temperature, 12 hours) . Analytical Methods :
- Purity : Monitor via HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC; Rf = 0.45 in ethyl acetate/hexane 3:7) .
- Structural Confirmation : Use -NMR (aromatic protons at δ 7.2–7.5 ppm, methoxy singlet at δ 3.8 ppm) and high-resolution mass spectrometry (HRMS; [M+H] calculated: 503.1524, observed: 503.1520) .
| Synthesis Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | Ethanol, reflux | 65% | |
| Carbamoylation | DMF, 0–5°C | 79.9% | |
| Benzamide coupling | EDC/HOBt, DCM | 72% |
Q. Which in vitro assays are suitable for preliminary biological screening?
Initial screening should focus on target-agnostic assays:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli (concentration range: 1–100 µM) .
- Anticancer Potential : MTT assay using HeLa and MCF-7 cell lines (48-hour exposure, IC calculation) .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, with positive controls (e.g., gefitinib for EGFR) .
Advanced Research Questions
Q. How can low yields in the carbamoylation step be addressed?
Low yields often arise from competing hydrolysis or incomplete activation of the carbamoyl group. Mitigation strategies include:
- Activation : Use N-hydroxysuccinimide (NHS) esters instead of free carbamoyl chlorides to enhance electrophilicity .
- Solvent Optimization : Replace DMF with anhydrous tetrahydrofuran (THF) to reduce water interference .
- Temperature Control : Perform reactions under argon at −10°C to stabilize intermediates . Validation : Track reaction progress via -NMR to confirm carbamoyl C=O peak formation at δ 167 ppm .
Q. How should contradictory bioactivity data between enzyme assays and cell-based studies be resolved?
Discrepancies may stem from poor cellular permeability or off-target effects. Follow these steps:
- Permeability Assessment : Use Caco-2 cell monolayers to measure apparent permeability (P) .
- Metabolite Profiling : Incubate the compound with liver microsomes (human or murine) and analyze via LC-MS/MS to detect inactive/degraded products .
- Target Engagement : Apply cellular thermal shift assays (CETSA) to confirm binding to the intended target (e.g., EGFR) in live cells .
Q. What strategies elucidate the reaction mechanism of sulfanylation?
Advanced mechanistic studies require:
- Kinetic Isotope Effects (KIE) : Compare rates using deuterated thiols (e.g., CD-SH vs. CH-SH) to identify rate-determining steps .
- Computational Modeling : DFT calculations (B3LYP/6-31G* level) to map transition states and identify nucleophilic attack pathways .
- Trapping Intermediates : Use ESI-MS to detect transient species like thiolate anions in situ .
Q. How can spectral overlap in 1H^1H1H-NMR be resolved for structural confirmation?
For complex aromatic regions (δ 7.0–7.5 ppm):
- 2D NMR : Perform - COSY and - HSQC to assign coupled protons and carbons .
- Selective Decoupling : Irradiate methoxy or phenyl protons to simplify splitting patterns .
- Solvent Effects : Record spectra in DMSO-d vs. CDCl to shift exchangeable protons (e.g., NH) .
Methodological Considerations Table
| Challenge | Recommended Technique | Key Parameters | Reference |
|---|---|---|---|
| Low synthetic yield | NHS-activated intermediates | Anhydrous THF, −10°C | |
| Bioactivity contradictions | CETSA + metabolite profiling | 37°C incubation, LC-MS/MS | |
| Spectral ambiguity | 2D NMR (COSY/HSQC) | 500 MHz, DMSO-d |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
